2-Fluoro-2-(thian-4-yl)acetic acid
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Overview
Description
2-Fluoro-2-(thian-4-yl)acetic acid is a chemical compound with the molecular formula C7H11FO2S It is characterized by the presence of a fluorine atom and a thian-4-yl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(thian-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of thian-4-yl acetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(thian-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thian-4-yl acetic acid.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thian-4-yl acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-(thian-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(thian-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form strong bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroacetic acid: Similar in structure but lacks the thian-4-yl group.
Thian-4-yl acetic acid: Similar in structure but lacks the fluorine atom.
Fluorothiazoles: Compounds containing both fluorine and thiazole rings.
Uniqueness
2-Fluoro-2-(thian-4-yl)acetic acid is unique due to the combination of the fluorine atom and the thian-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H11FO2S |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-fluoro-2-(thian-4-yl)acetic acid |
InChI |
InChI=1S/C7H11FO2S/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4H2,(H,9,10) |
InChI Key |
CZFLHSAGBDNAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C(C(=O)O)F |
Origin of Product |
United States |
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